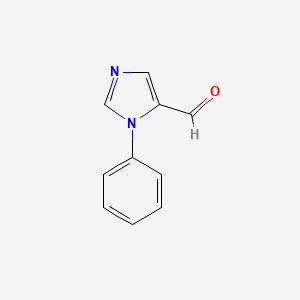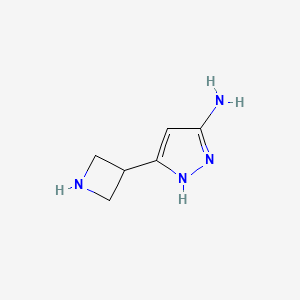
Tributyl(ethyl)phosphonium hexafluorophosphate(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(ethyl)phosphonium hexafluorophosphate(V) is a phosphonium-based ionic liquid with the molecular formula C14H32F6P2 and a molecular weight of 376.35 g/mol . This compound is known for its unique properties, including high thermal stability and low volatility, making it suitable for various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(ethyl)phosphonium hexafluorophosphate(V) can be synthesized through the reaction of tributyl(ethyl)phosphonium bromide with hexafluorophosphoric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of tributyl(ethyl)phosphonium hexafluorophosphate(V) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(ethyl)phosphonium hexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts .
Applications De Recherche Scientifique
Tributyl(ethyl)phosphonium hexafluorophosphate(V) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tributyl(ethyl)phosphonium hexafluorophosphate(V) involves its interaction with molecular targets through ionic interactions. The compound’s phosphonium cation can interact with negatively charged sites on molecules, while the hexafluorophosphate anion can stabilize these interactions. This dual interaction mechanism allows the compound to act as an effective catalyst and stabilizing agent in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(ethyl)phosphonium diethylphosphate
- Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate
Comparison
Tributyl(ethyl)phosphonium hexafluorophosphate(V) is unique due to its high thermal stability and low volatility compared to other phosphonium-based ionic liquids. Its hexafluorophosphate anion provides additional stability and reactivity, making it more suitable for high-temperature applications and reactions requiring strong ionic interactions .
Propriétés
Formule moléculaire |
C14H32F6P2 |
|---|---|
Poids moléculaire |
376.34 g/mol |
Nom IUPAC |
tributyl(ethyl)phosphanium;hexafluorophosphate |
InChI |
InChI=1S/C14H32P.F6P/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;1-7(2,3,4,5)6/h5-14H2,1-4H3;/q+1;-1 |
Clé InChI |
LYMRFRZDJGFQIF-UHFFFAOYSA-N |
SMILES canonique |
CCCC[P+](CC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



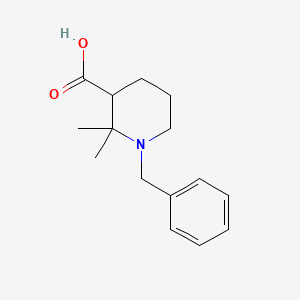
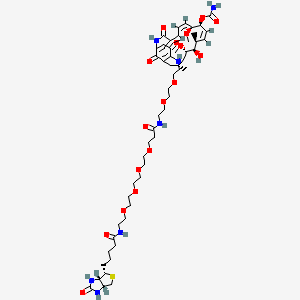
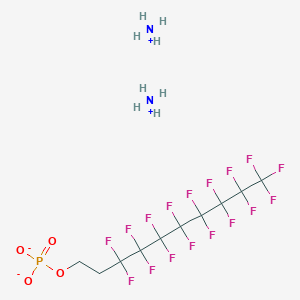
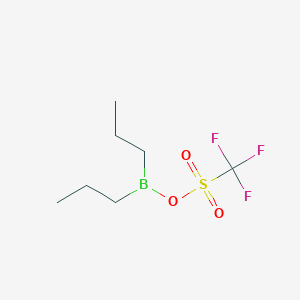
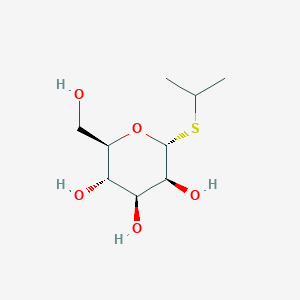

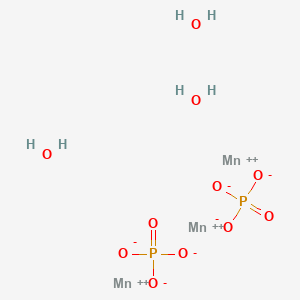
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
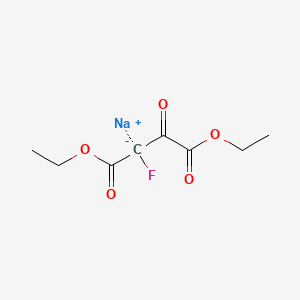
![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)

